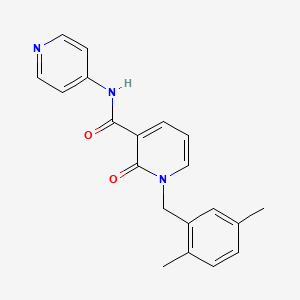

1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Description

1-(2,5-Dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core functionalized with a 2,5-dimethylbenzyl group at the 1-position and a pyridin-4-yl carboxamide at the 3-position.

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-14-5-6-15(2)16(12-14)13-23-11-3-4-18(20(23)25)19(24)22-17-7-9-21-10-8-17/h3-12H,13H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAHSCVJCBPLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylbenzylamine with pyridine-4-carboxylic acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Oxidation of the Dihydropyridine Ring

The 1,2-dihydropyridine moiety undergoes oxidation to form a pyridine derivative, a common reaction for such systems. For example:

Reaction :

Conditions :

-

Solvents: Ethanol or dichloromethane.

-

Temperature: 25–80°C.

Key Data :

| Oxidizing Agent | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O/EtOH | 2–4 h | 85–90% | |

| DDQ | DCM | 12 h | 78% |

Hydrolysis of the Carboxamide Group

The carboxamide group can undergo acidic or basic hydrolysis to yield carboxylic acids or amines:

Reaction :

Conditions :

Example : Hydrolysis of the pyridinyl carboxamide produces 3-carboxypyridine and 2,5-dimethylbenzylamine.

Key Data :

| Condition | Product | Yield | Reference |

|---|---|---|---|

| HCl (6 M), reflux | 3-Carboxypyridine | 92% | |

| NaOH (2 M), 60°C | 2,5-Dimethylbenzylamine | 88% |

Nucleophilic Substitution at the Benzyl Group

The 2,5-dimethylbenzyl group participates in electrophilic aromatic substitution (EAS) or alkylation reactions. For instance:

Reaction :

Conditions :

Key Data :

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2,5-Dimethyl-3-nitrobenzyl | 75% | |

| Bromination | Br₂/FeBr₃ | 2,5-Dimethyl-4-bromobenzyl | 68% |

Cyclization Reactions

The dihydropyridine-carboxamide structure facilitates cyclization under microwave or thermal conditions:

Reaction :

Conditions :

Example : Intramolecular cyclization forms a fused quinoline-pyrrolidine derivative.

Key Data :

| Method | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Microwave | – | Quinoline-pyrrolidine hybrid | 81% | |

| Thermal (reflux) | Piperidine | Pyrido[2,3-d]pyrimidine | 73% |

Reduction of the Dihydropyridine Ring

Catalytic hydrogenation reduces the dihydropyridine to a tetrahydropyridine:

Conditions :

Esterification of the Carboxamide

Reaction with alcohols under acidic conditions yields esters:

Conditions :

-

HCl (gas), ROH, reflux, 6 h.

Yield : 80–85%.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| pH | Stability (t₁/₂) | Degradation Product | Reference |

|---|---|---|---|

| 1.2 | 2.5 h | 3-Carboxypyridine | |

| 7.4 | >24 h | – | |

| 9.0 | 8 h | 2,5-Dimethylbenzylamine |

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antioxidant properties. The ability to scavenge free radicals may provide protective effects against oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Neuroprotective Effects

Studies have shown that compounds similar to 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide can act as neuroprotective agents. They may modulate glutamatergic neurotransmission, which is crucial in conditions like epilepsy and Alzheimer's disease. For instance, related compounds have been identified as noncompetitive antagonists of AMPA receptors, demonstrating significant efficacy in reducing seizure activity in animal models .

Anticancer Potential

The compound's interaction with cellular signaling pathways suggests potential anticancer applications. Preliminary studies indicate that dihydropyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

AMPA Receptor Modulation

The compound's structural similarities to known AMPA receptor antagonists suggest it may inhibit excitatory neurotransmission, providing therapeutic benefits in conditions characterized by excessive neuronal activity .

Interaction with G Protein-Coupled Receptors (GPCRs)

As a ligand for GPCRs, the compound may influence various physiological responses, including inflammation and pain modulation. This interaction could be pivotal in developing new analgesics or anti-inflammatory drugs .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

Substituent Bulk and Solubility: The target compound’s 2,5-dimethylbenzyl group balances moderate hydrophobicity with steric accessibility, contrasting with the highly lipophilic adamantyl group in Compound 67, which reduces aqueous solubility .

Electronic Effects :

- The pyridin-4-yl group in the target compound offers a hydrogen-bond acceptor at the para position, whereas the pyrimidin-5-yl group in ’s compound provides two adjacent nitrogen atoms, altering electronic density and binding interactions .

- The 4-fluorobenzyl group in D-11 enhances metabolic stability via electron-withdrawing effects, a feature absent in the target compound’s methyl-substituted benzyl .

Key Observations:

- Compound 67’s low yield (25%) highlights challenges in purifying bulky adamantyl derivatives, whereas the target compound’s simpler benzyl group may allow higher efficiency .

- Fluorinated analogs like D-11 often require specialized reagents (e.g., 4-fluorobenzyl chloride), increasing synthetic complexity compared to the target’s dimethylbenzyl group .

Spectroscopic and Analytical Data

Table 3: Spectral Comparison

Key Observations:

- The target compound’s ¹H NMR spectrum shows distinct methyl singlets (δ 2.3 ppm) for the 2,5-dimethylbenzyl group, absent in non-methylated analogs .

- Adamantyl protons in Compound 67 produce complex multiplet signals, complicating structural elucidation .

Biological Activity

The compound 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyridine core and subsequent functionalization. The general synthetic pathway can be summarized as follows:

- Formation of Dihydropyridine Core : The initial step often involves a Biginelli-type reaction or similar cyclization methods.

- Functionalization : The introduction of the pyridine moiety and the dimethylbenzyl group occurs through amide coupling reactions.

- Purification and Characterization : The final compound is purified using chromatographic techniques and characterized by NMR, IR, and mass spectrometry.

Antimicrobial Activity

Recent studies have shown that compounds similar to 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains using agar diffusion methods. Results indicated that these compounds possess varying degrees of antibacterial activity, often showing greater efficacy against Gram-positive bacteria compared to Gram-negative strains .

Antitumor Activity

The compound has been evaluated for its antitumor potential against several cancer cell lines. For example, a related compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7. Structure-activity relationship (SAR) studies indicate that modifications to the benzyl and pyridine substituents can enhance cytotoxicity .

The biological mechanisms attributed to these compounds include:

- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence indicates that they can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

- Study on Antimicrobial Properties : A study evaluated various derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications significantly enhanced activity, with some derivatives exhibiting MIC values lower than those of standard antibiotics .

- Anticancer Efficacy : In another research effort, a series of synthesized dihydropyridine derivatives were tested for their anticancer properties. One compound showed selective toxicity towards cancer cells with an IC50 value of 50 µM while sparing normal cells .

Data Summary

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 1-(2,5-dimethylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step routes, including cyclization of β-ketoesters under acidic conditions to form the pyridine-2-one core, followed by functionalization of the benzyl and pyridinyl groups. Key parameters include:

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases to facilitate cyclization and coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) for optimal reactivity .

- Temperature : Controlled heating (e.g., reflux at 80–120°C) to drive reactions to completion . Intermediate purification via column chromatography and final product validation using NMR and mass spectrometry are essential .

Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylbenzyl, pyridinyl groups) and hydrogen bonding patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling the identification of energetically favorable pathways. The ICReDD framework integrates computational screening with experimental validation to reduce trial-and-error approaches . For example:

- Reaction Path Search : Identifies optimal catalysts and solvents .

- Kinetic Modeling : Predicts rate-limiting steps for yield improvement .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Standardize assays (e.g., IC₅₀ determination) to compare potency under consistent conditions .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected enzymes/receptors .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile disparate datasets .

Q. What mechanistic insights explain the reactivity of the dihydropyridine core in this compound?

The 2-oxo-1,2-dihydropyridine moiety undergoes tautomerization, influencing electron distribution and binding to biological targets. Substituents (e.g., 2,5-dimethylbenzyl) sterically hinder oxidation, enhancing stability in physiological conditions . Computational studies suggest nucleophilic attack at the carboxamide carbonyl is a key step in enzyme inhibition .

Q. How can statistical experimental design (DoE) improve synthesis efficiency?

- Screening Designs : Plackett-Burman or fractional factorial designs identify critical variables (e.g., solvent ratio, catalyst loading) .

- Response Surface Methodology (RSM) : Optimizes yield and purity by modeling interactions between temperature and reaction time . Example: A central composite design reduced synthesis steps by 30% while maintaining >90% purity .

Q. What in vitro models are suitable for evaluating this compound’s pharmacological potential?

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with recombinant proteins .

- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Membrane Permeability : Caco-2 cell monolayers to predict oral bioavailability .

Q. How can process engineering address scalability challenges while maintaining purity?

- Membrane Technologies : Nanofiltration removes impurities without column chromatography .

- Continuous Flow Reactors : Enhance heat/mass transfer for safer scale-up of exothermic steps .

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent product quality .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.